molecular formula C8H7ClN2O B12819433 5-chloro-3-methoxy-1H-indazole

5-chloro-3-methoxy-1H-indazole

Cat. No.: B12819433
M. Wt: 182.61 g/mol
InChI Key: VQOMHYLIIWQHCS-UHFFFAOYSA-N
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Description

5-chloro-3-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . Another method includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have different functional groups depending on the reagents used.

Scientific Research Applications

5-chloro-3-methoxy-1H-indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the oxidation of arachidonic acid, which is catalyzed by 5-lipoxygenase . This inhibition can result in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom at the 5-position and the methoxy group at the 3-position makes 5-chloro-3-methoxy-1H-indazole unique. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-3-methoxy-1H-indazole

InChI

InChI=1S/C8H7ClN2O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)

InChI Key

VQOMHYLIIWQHCS-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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